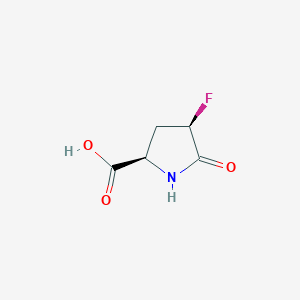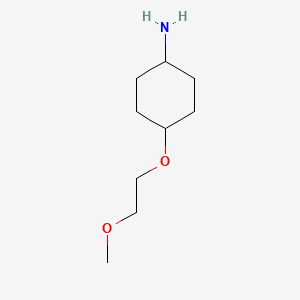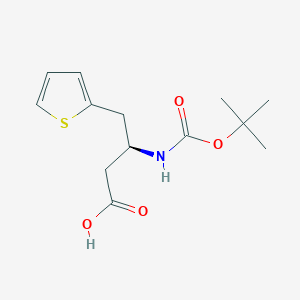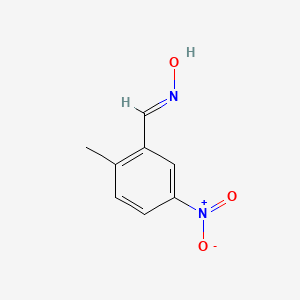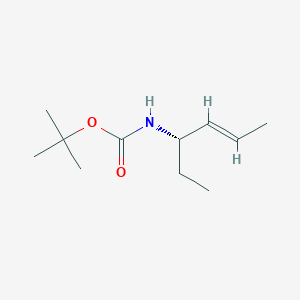
Bis(hexafluoroisopropyl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(hexafluoroisopropyl)terephthalate is a chemical compound with the molecular formula C14H6F12O4 and a molecular weight of 466.18 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Bis(hexafluoroisopropyl)terephthalate or similar compounds often involves processes such as glycolysis and transesterification . For instance, the depolymerization process of PET (Polyethylene Terephthalate) by glycolysis into BHET (Bis(2-Hydroxyethyl) Terephthalate) monomer has been optimized in terms of reaction temperature and time .Physical And Chemical Properties Analysis
Bis(hexafluoroisopropyl)terephthalate has a melting point of 72-73°C . Its density is 1.566g/cm3, and it has a boiling point of 275.4°C at 760mmHg .Wissenschaftliche Forschungsanwendungen
Application in Polymer Research
Specific Scientific Field
Polymer Science and Engineering
Summary of the Application
BHET units are introduced into poly (butylene adipate-ethylene terephthalate) random copolyesters to study their effects on crystalline structure, polymorphism, and hydrolysis degradation .
Methods of Application
The copolyesters were synthesized via the two-step melt polycondensation method. The existence of four sequences, namely, butylene adipate (BA), ethylene adipate (EA), butylene terephthalate (BT), and ethylene terephthalate (ET) was approved using 1 HNMR spectra .
Results or Outcomes
Incorporating BHET decreases the melting point and crystallinity. Increase in BHET content decreases the crystallization rate at constant degree of supercooling and same crystal structure .
Application in Waste Treatment
Specific Scientific Field
Chemical Engineering and Environmental Science
Summary of the Application
BHET is transesterified into bis 4-hydroxybutyl terephthalate (BHBT) using 1, 4-butanediol (BDO) as a solvent in a typical batch reactor at various temperatures. This process is an eco-friendly alternative to treat plastic waste .
Methods of Application
Zinc acetate (Zn-A), antimony (III) oxide, tin (II) chloride, and titanium isopropoxide (Ti-IP) were utilized as catalysts. The effects of the experimental parameters, including the catalyst type, temperature, and catalyst loading, on the transesterification of BHET into BHBT were evaluated .
Results or Outcomes
Ti-IP and Zn-A showed higher catalytic activities than the other catalysts. An increase in temperature improved the yield of BHBT up to (0.99 mol/L) and showed the highest BHET conversion (98.93%) when Ti-IP was used as a catalyst at 210 °C .
Application in PET Depolymerization
Specific Scientific Field
Chemical Engineering and Polymer Science
Summary of the Application
The depolymerization process of Polyethylene Terephthalate (PET) by glycolysis into BHET monomer is optimized in terms of reaction temperature and time .
Methods of Application
The process is carried out under pressure to be faster for reducing the energy required. Almost pure BHET has been obtained by working in a pressure reactor at 3 bar both at 220 and 180 °C after short reaction times .
Results or Outcomes
Depending on the potential application required, the obtention of different reaction products is controlled by adjusting reaction temperature and time. The use of a pressure reactor allows work at lower temperatures and shorter reaction times, obtaining almost pure BHET .
Application in BHET Purification
Specific Scientific Field
Summary of the Application
The invention aims at providing a process for recovering high-purity bis (2-hydroxylethyl) terephthalate (BHET) efficiently from an ethylene glycol (EG) solution containing crude BHET .
Methods of Application
The invention relates to a process for the purification of BHET which comprises crystallizing the depolymerization solution under specified temperature conditions and subjecting the obtained mixture to solid-liquid separation .
Results or Outcomes
The invention provides an efficient process for recovering high-purity BHET from a solution containing crude BHET .
Safety And Hazards
According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . The chemical should be stored and disposed of properly to avoid environmental contamination .
Zukünftige Richtungen
The future directions for Bis(hexafluoroisopropyl)terephthalate could involve its use in sustainable and economically feasible ways to reduce the carbon footprint and help achieve a closed-loop circular economy . Additionally, the efficiency of the production of similar compounds from the glycolysis reaction of PET in a pressure reactor could be improved .
Eigenschaften
CAS-Nummer |
159852-53-6 |
|---|---|
Produktname |
Bis(hexafluoroisopropyl)terephthalate |
Molekularformel |
C14H6F12O4 |
Molekulargewicht |
466.18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



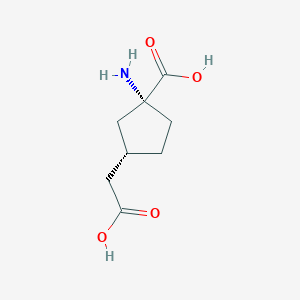
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)
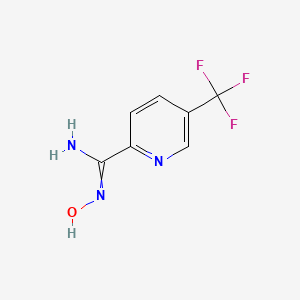
![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)
